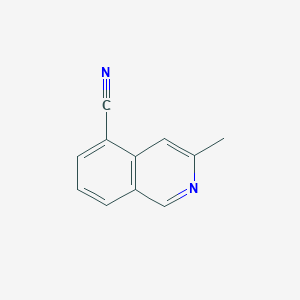

3-Methylisoquinoline-5-carbonitrile

CAS No.:

Cat. No.: VC20157333

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 3-methylisoquinoline-5-carbonitrile |

| Standard InChI | InChI=1S/C11H8N2/c1-8-5-11-9(6-12)3-2-4-10(11)7-13-8/h2-5,7H,1H3 |

| Standard InChI Key | KHIMZDNEBOYAJF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC=C2C#N)C=N1 |

Introduction

Structural and Molecular Characteristics

The isoquinoline core of 3-methylisoquinoline-5-carbonitrile consists of a benzene ring fused to a pyridine ring, creating a planar, aromatic system. The methyl group at the 3-position introduces steric effects that influence molecular interactions, while the electron-withdrawing cyano group at the 5-position enhances the compound’s reactivity toward nucleophilic and electrophilic agents. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the compound’s structure. For instance, the -NMR spectrum typically exhibits signals for the methyl protons at approximately 2.5 ppm and aromatic protons between 7.0–8.5 ppm, depending on solvent and substituent effects.

Table 1: Key Physical Properties of 3-Methylisoquinoline-5-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.19 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, acetonitrile) |

Synthesis and Manufacturing

The synthesis of 3-methylisoquinoline-5-carbonitrile typically involves functionalization of pre-existing isoquinoline derivatives. One common route begins with the bromination of 3-aminoisoquinoline, followed by cyanation via palladium-catalyzed cross-coupling reactions . For example, bromination at the 5-position using bromine in the presence of sulfuric acid and silver sulfate yields 3-amino-5-bromoisoquinoline, which subsequently undergoes carbonyl insertion with cyanide sources under controlled conditions .

Alternative methods include direct cyanation of 3-methylisoquinoline using copper(I) cyanide or trimethylsilyl cyanide. These reactions often require anhydrous conditions and catalysts such as palladium chloride to facilitate carbon-nitrogen bond formation. Post-synthesis purification is achieved via high-performance liquid chromatography (HPLC) or silica gel column chromatography, ensuring high purity (>95%) for research applications.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, H₂SO₄, Ag₂SO₄, 0°C → rt | 42% |

| Cyanation | CO, PdCl₂, MeOH, 75°C, 6h | 81% |

Chemical Reactivity and Functionalization

The cyano group in 3-methylisoquinoline-5-carbonitrile serves as a reactive handle for further derivatization. It participates in:

-

Nucleophilic additions: Reaction with Grignard reagents or organolithium compounds to form ketones or amines.

-

Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

-

Catalytic hydrogenation: Reduction to primary amines using hydrogen gas and palladium catalysts.

The methyl group, while less reactive, influences regioselectivity in electrophilic substitution reactions. For instance, nitration or sulfonation preferentially occurs at the 8-position of the isoquinoline ring due to steric and electronic effects.

Applications in Medicinal Chemistry

Isoquinoline derivatives are renowned for their bioactivity, and 3-methylisoquinoline-5-carbonitrile is no exception. Preliminary studies suggest its potential as a kinase inhibitor or antimicrobial agent, though specific biological data remain limited. The compound’s ability to mimic purine bases enables interactions with enzymes like DNA gyrase or topoisomerases, making it a candidate for anticancer drug development.

Mechanistic Insights:

-

Enzyme inhibition: The planar structure allows intercalation into DNA or binding to ATP pockets in kinases.

-

Metabolic stability: The cyano group resists oxidative metabolism, enhancing pharmacokinetic profiles.

Industrial and Materials Science Applications

Beyond pharmaceuticals, this compound finds use in:

-

Coordination chemistry: As a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

-

Organic electronics: Its conjugated π-system contributes to charge transport in semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume